Deoxycorticosterone

Catalog No.
S525729
CAS No.
64-85-7
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxycorticosterone

CAS Number

64-85-7

Product Name

Deoxycorticosterone

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

ZESRJSPZRDMNHY-YFWFAHHUSA-N

SMILES

Array

solubility

0.0595 mg/mL at 37 °C

Synonyms

11 Decorticosterone, 11-Decorticosterone, 21 Hydroxy 4 pregnene 3,20 dione, 21 Hydroxyprogesterone, 21-Hydroxy-4-pregnene-3,20-dione, 21-Hydroxyprogesterone, Cortexone, Deoxycorticosterone, Desoxycorticosterone, Desoxycortone

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C

The exact mass of the compound Desoxycortone is 330.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0595 mg/ml at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Deoxycorticosterone (DOC) is a foundational 21-carbon steroid hormone and a highly selective mineralocorticoid receptor (MR) agonist[1]. Lacking the 11β-hydroxyl group found in corticosterone and the complex hemiacetal structure of aldosterone, DOC serves as a critical, stable reference standard for endocrinology and a high-efficiency precursor in the biocatalytic synthesis of downstream corticosteroids [1]. In procurement contexts, the free base form of DOC is specifically sought for direct in vitro receptor assays, metabolic profiling, and microbial biotransformation workflows where the variable hydrolysis kinetics of its common acetate ester (DOCA) would compromise reproducibility [1].

Generic substitution of Deoxycorticosterone often defaults to Deoxycorticosterone acetate (DOCA), which is favored for in vivo hypertension models [1]. However, substituting DOC with DOCA in cell-free receptor binding assays or microbial bioconversions fails because the acetate ester requires enzymatic cleavage, introducing unpredictable kinetic delays and reducing effective molarity[1]. Furthermore, utilizing aldosterone as an alternative introduces handling challenges due to its dynamic hemiacetal equilibrium, while substituting with corticosterone introduces unwanted glucocorticoid receptor cross-activation [1]. Procuring the exact DOC free base ensures immediate MR target engagement and provides a chemically stable, pure mineralocorticoid baseline for precise analytical and synthetic applications[1].

Direct Mineralocorticoid Receptor (MR) Transactivation Potency

In comparative in vitro transactivation assays using COS-7 cells expressing mineralocorticoid receptors, Deoxycorticosterone (DOC) demonstrates high-affinity target engagement that closely mirrors endogenous aldosterone [1]. DOC achieved an EC50 of 0.16 nM, which is approximately 10-fold more potent than the glucocorticoid baseline cortisol (EC50 = 1.1 nM) and nearly equipotent to aldosterone (EC50 = 0.11 nM)[1]. This confirms DOC as a highly potent, direct MR agonist suitable for sensitive receptor assays[1].

Evidence DimensionMR Transactivation Potency (EC50)
Target Compound Data0.16 nM (DOC)
Comparator Or BaselineCortisol (1.1 nM) and Aldosterone (0.11 nM)
Quantified Difference~10-fold higher potency than cortisol; nearly equipotent to aldosterone
ConditionsIn vitro COS-7 cell transactivation assay (rtMRa model)

Procuring DOC provides researchers with a highly stable, cost-effective alternative to aldosterone that delivers equivalent nanomolar MR activation without hemiacetal instability.

Biocatalytic Conversion Efficiency via 11β-Hydroxylase

Deoxycorticosterone serves as a highly efficient substrate for microbial and enzymatic production of downstream corticosteroids [1]. When processed by recombinant human 11β-hydroxylase (hCYP11B1) expressed in E. coli, DOC achieves an exceptional NADPH coupling efficiency of approximately 75% [1]. This matches the high coupling efficiency of alternative substrates like 11-deoxycortisol, ensuring that the electron transfer chain is effectively utilized for hydroxylation rather than generating deleterious reactive oxygen species [1].

Evidence DimensionNADPH coupling efficiency during 11β-hydroxylation
Target Compound Data~75% coupling efficiency
Comparator Or Baseline11-deoxycortisol (~75% coupling efficiency)
Quantified DifferenceEquivalent high-yield coupling, minimizing uncoupled electron leakage
ConditionsRecombinant hCYP11B1 coexpressed with GroES/GroEL chaperones in E. coli

High NADPH coupling efficiency makes DOC an optimal, high-yield precursor for the scaled biocatalytic manufacturing of corticosterone and related steroid APIs.

Elimination of Esterase-Dependent Activation Delays

While Deoxycorticosterone acetate (DOCA) is widely procured for in vivo studies, it is a prodrug that remains inactive at the mineralocorticoid receptor until the acetate ester is cleaved [1]. In cell-free or low-esterase in vitro systems, DOCA fails to provide accurate binding kinetics[1]. The DOC free base circumvents this limitation by binding directly to the MR without requiring enzymatic hydrolysis, ensuring immediate and stoichiometric receptor occupancy [1].

Evidence DimensionRequirement for enzymatic activation (ester hydrolysis)
Target Compound DataDirect MR binding (0 enzymatic steps)
Comparator Or BaselineDOCA (Requires esterase cleavage for MR affinity)
Quantified Difference100% elimination of esterase-dependent kinetic variability in vitro
ConditionsCell-free receptor binding assays or defined in vitro systems

For precise in vitro pharmacology and structural biology, buyers must procure the DOC free base to avoid the unpredictable activation kinetics associated with the DOCA prodrug.

In Vitro Mineralocorticoid Receptor (MR) Assays

Due to its direct, esterase-independent binding and nanomolar EC50, DOC is the ideal reference standard for cell-free MR binding assays and structural studies where aldosterone's instability or DOCA's prodrug nature would compromise data quality [1].

Microbial Biotransformation and API Synthesis

With its ~75% NADPH coupling efficiency when processed by CYP11B1, DOC is a highly preferred precursor for the engineered microbial synthesis of corticosterone and other 11β-hydroxylated steroid APIs [2].

Steroid Metabolomics and Analytical Chromatography

Lacking the 11β-hydroxyl group, DOC serves as a critical, structurally distinct analytical standard for LC-MS/MS and GC-MS panels differentiating mineralocorticoid pathways from glucocorticoid pathways in clinical and research metabolomics[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.21949481 Da

Monoisotopic Mass

330.21949481 Da

Heavy Atom Count

24

LogP

2.88 (LogP)
2.88

Appearance

Solid powder

Melting Point

141 - 142 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40GP35YQ49

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as replacement therapy for mineralocorticoid deficiency in dogs with primary hypoadrenocorticism (Addison's disease).

Pharmacology

Desoxycorticosterone is a C-21 steroid hormone synthesized by the adrenal gland that is a precursor for cortisol and aldosterone and has potential mineralocorticoid activity.

MeSH Pharmacological Classification

Mineralocorticoids

ATC Code

QH02AA03
H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AA - Mineralocorticoids
H02AA03 - Desoxycortone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C2 (MR) [HSA:4306] [KO:K08555]

Pictograms

Health Hazard

Health Hazard

Other CAS

64-85-7

Metabolism Metabolites

21-hydroxy-progesterone is a known human metabolite of progesterone.

Wikipedia

11-Deoxycorticosterone

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
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2: Carr AP. How best to treat Addison's disease in dogs? Vet Rec. 2016 Jul 23;179(4):96-7. doi: 10.1136/vr.i4052. PubMed PMID: 27450847.
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4: Whoriskey ST, Bartlett SL, Baitchman E. HYPOALDOSTERONISM IN A MATSCHIE'S TREE KANGAROO (DENDROLAGUS MATSCHIEI). J Zoo Wildl Med. 2016 Jun;47(2):628-31. doi: 10.1638/2015-0193.1. PubMed PMID: 27468039.
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6: Bates JA, Shott S, Schall WD. Lower initial dose desoxycorticosterone pivalate for treatment of canine primary hypoadrenocorticism. Aust Vet J. 2013 Mar;91(3):77-82; discussion 81-2. doi: 10.1111/avj.12019. PubMed PMID: 23438457.
7: Kozak J. [Influence of encortone and desoxycortone acetate on some elements of gastric juice , blood serum and urine in young people (author's transl)]. Ann Univ Mariae Curie Sklodowska Med. 1975;30:181-90. Polish. PubMed PMID: 1230074.
8: de Pádua RM, Meitinger N, de Souza Filho JD, Waibel R, Gmeiner P, Braga FC, Kreis W. Biotransformation of 21-O-acetyl-deoxycorticosterone by cell suspension cultures of Digitalis lanata (strain W.1.4). Steroids. 2012 Nov;77(13):1373-80. doi: 10.1016/j.steroids.2012.07.016. Epub 2012 Aug 11. PubMed PMID: 22917633.
9: Hosie AM, Wilkins ME, da Silva HM, Smart TG. Endogenous neurosteroids regulate GABAA receptors through two discrete transmembrane sites. Nature. 2006 Nov 23;444(7118):486-9. Epub 2006 Nov 15. PubMed PMID: 17108970.
10: Ratka A. Interaction of morphine and steroid hormones in the postirradiation disease in rats. Pol J Pharmacol Pharm. 1984 Jan-Feb;36(1):41-9. PubMed PMID: 6462959.
11: Biglieri EG. 17 alpha-Hydroxylase deficiency: 1963-1966. J Clin Endocrinol Metab. 1997 Jan;82(1):48-50. PubMed PMID: 8989231.
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13: Ramakrishnan L, Hess GP. Mechanism of potentiation of a dysfunctional epilepsy-linked mutated GABA(A) receptor by a neurosteroid (3alpha, 21-dihydroxy-5alpha-pregnan-20-one): transient kinetic investigations. Biochemistry. 2010 Sep 14;49(36):7892-901. doi: 10.1021/bi901241g. PubMed PMID: 20726514.
14: Bortolato M, Devoto P, Roncada P, Frau R, Flore G, Saba P, Pistritto G, Soggiu A, Pisanu S, Zappala A, Ristaldi MS, Tattoli M, Cuomo V, Marrosu F, Barbaccia ML. Isolation rearing-induced reduction of brain 5α-reductase expression: relevance to dopaminergic impairments. Neuropharmacology. 2011 Jun;60(7-8):1301-8. doi: 10.1016/j.neuropharm.2011.01.013. Epub 2011 Jan 20. PubMed PMID: 21256141.
15: Reddy DS. Is there a physiological role for the neurosteroid THDOC in stress-sensitive conditions? Trends Pharmacol Sci. 2003 Mar;24(3):103-6. Review. PubMed PMID: 12628349.
16: DUNIHUE FW, VAN ROBERTSON WB. The effect of desoxycorticosterone acetate and of sodium on the juxtaglomerular apparatus. Endocrinology. 1957 Sep;61(3):293-9. PubMed PMID: 13461821.
17: Mendelson WB, Martin JV, Perlis M, Wagner R, Majewska MD, Paul SM. Sleep induction by an adrenal steroid in the rat. Psychopharmacology (Berl). 1987;93(2):226-9. PubMed PMID: 3122256.
18: OPLETALOVA-BECHNA J. [Use of DOCA in prematures]. Prakt Lek. 1952 May 5;32(9):209-11. Undetermined Language. PubMed PMID: 14929822.
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